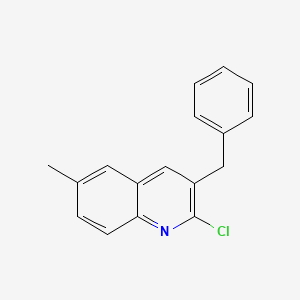

3-Benzyl-2-chloro-6-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

918518-70-4 |

|---|---|

Molecular Formula |

C17H14ClN |

Molecular Weight |

267.8 g/mol |

IUPAC Name |

3-benzyl-2-chloro-6-methylquinoline |

InChI |

InChI=1S/C17H14ClN/c1-12-7-8-16-14(9-12)11-15(17(18)19-16)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |

InChI Key |

PFGLVOOSOFWWNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Benzyl 2 Chloro 6 Methylquinoline

Reactivity of the Quinoline (B57606) Core

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, exhibits a rich and varied reactivity. The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic substitution compared to the benzene ring. quimicaorganica.org Electrophilic attack, therefore, preferentially occurs on the carbocyclic (benzene) ring, favoring positions C-5 and C-8 due to the stability of the resulting cationic intermediates. quimicaorganica.org Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions C-2 and C-4. iust.ac.ir

In the context of 3-benzyl-2-chloro-6-methylquinoline, the presence of the electron-donating methyl group at C-6 enhances the electron density of the benzene ring, potentially influencing the regioselectivity of electrophilic substitution reactions. The chloro and benzyl (B1604629) substituents on the pyridine ring also modulate its reactivity. The chloro group at C-2 further deactivates the pyridine ring towards electrophiles but serves as an excellent leaving group for nucleophilic substitution reactions.

Transformations at the Chloro Substituent (C-2 Position)

The chlorine atom at the C-2 position is the most reactive site for nucleophilic displacement and cross-coupling reactions, providing a versatile handle for the introduction of a wide array of functional groups.

Nucleophilic Substitution Reactions

The C-2 chloro substituent of the quinoline ring is readily displaced by various nucleophiles. This reactivity is a cornerstone of quinoline chemistry, allowing for the synthesis of diverse derivatives. nih.gov Reactions with oxygen, nitrogen, and sulfur nucleophiles proceed efficiently, often under mild conditions. nih.govresearchgate.net

For instance, treatment of 2-chloroquinolines with alkoxides, such as sodium methoxide (B1231860), leads to the corresponding 2-methoxyquinolines. google.com Similarly, reactions with amines and thiols yield 2-aminoquinoline (B145021) and 2-thioquinoline derivatives, respectively. The reactivity of 2-chloroquinolines in nucleophilic substitution is generally higher than that of their 4-chloro counterparts towards certain nucleophiles like methoxide ions. researchgate.net The efficiency of these substitutions can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. researchgate.netrsc.org For example, the reaction of 2-chloroquinolines with 1,2,4-triazole (B32235) can be optimized by carefully selecting acidic or neutral reaction conditions. researchgate.net

| Nucleophile | Reagent Example | Product Type | Reference |

| Oxygen | Sodium Methoxide | 2-Methoxyquinoline (B1583196) | google.com |

| Nitrogen | 1,2,4-triazole | 2-(1H-1,2,4-triazol-1-yl)quinoline | researchgate.net |

| Nitrogen | Hydrazine | 2-Hydrazinoquinoline (B107646) | mdpi.com |

| Sulfur | Thiourea | 2-Thioquinoline | mdpi.com |

| Azide | Sodium Azide | Tetrazolo[1,5-a]quinoline | rsc.org |

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at the C-2 position of the quinoline core. The most prominent among these are the Suzuki, Sonogashira, and Heck reactions. nih.govwikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.org

Suzuki Coupling: This reaction involves the coupling of the 2-chloroquinoline (B121035) with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a highly versatile method for introducing aryl or vinyl substituents at the C-2 position. nih.govnih.gov The choice of catalyst, ligands, and base is crucial for achieving high yields and can be tailored for specific substrates. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 2-chloroquinoline and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov This method is instrumental in the synthesis of 2-alkynylquinoline derivatives. researchgate.netresearchgate.net

Heck Coupling: The Heck reaction enables the arylation or vinylation of alkenes by coupling them with the 2-chloroquinoline under palladium catalysis. organic-chemistry.orgwikipedia.org This reaction provides a direct method for forming substituted alkenes attached to the C-2 position of the quinoline ring. researchgate.netuwindsor.ca

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (sp²-sp²) | nih.govwikipedia.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) | wikipedia.orgresearchgate.net |

| Heck | Alkene | Pd catalyst, Base | C-C (sp²-sp²) | organic-chemistry.orgwikipedia.org |

Reactions Involving the Benzyl Moiety (C-3 Position)

The benzyl group at the C-3 position offers additional sites for chemical modification, including the benzylic methylene (B1212753) group and the attached phenyl ring.

Oxidative Transformations of the Benzylic Methylene

The benzylic C-H bonds of the methylene bridge are activated by the adjacent phenyl and quinoline rings, making them susceptible to oxidation. masterorganicchemistry.com This transformation is a fundamental method for C-H functionalization, allowing for the conversion of the methylene group into a carbonyl group (ketone). mdpi.com Various oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) to milder, more selective reagents. masterorganicchemistry.com The resulting 3-benzoyl-2-chloro-6-methylquinoline is a valuable intermediate for further synthetic elaborations. The oxidation can proceed via radical intermediates. masterorganicchemistry.commdpi.com

Functionalization of the Phenyl Ring within the Benzyl Group

The phenyl ring of the benzyl substituent can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. byjus.commsu.edu The substitution pattern is governed by the directing effects of the alkyl group attached to the ring. These reactions typically require the generation of a strong electrophile, often with the aid of a Lewis or Brønsted acid catalyst. byjus.comlibretexts.org For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺). savemyexams.com Such functionalization allows for the introduction of various substituents onto the phenyl ring, further diversifying the molecular structure and properties of the parent compound. A patent describes the chlorination of a related 3-benzyl-2-methoxyquinoline (B2735788) derivative on the benzyl group's phenyl ring using N-chlorosuccinimide (NCS) and benzoyl peroxide (BPO). google.com

Reactivity of the Methyl Group (C-6 Position)

The methyl group at the C-6 position of the quinoline ring is a key site for functionalization, allowing for the introduction of various substituents through oxidation and halogenation reactions. These transformations open avenues for creating a diverse range of derivatives with potentially altered biological activities or physicochemical properties.

Oxidation to Carboxylic Acid

The oxidation of the C-6 methyl group to a carboxylic acid represents a fundamental transformation, converting the alkyl-substituted quinoline into a quinoline-6-carboxylic acid derivative. This reaction is typically achieved using strong oxidizing agents. For instance, vigorous oxidation with potassium permanganate is a known method for converting methyl-substituted quinolines into their corresponding carboxylic acids. arsdcollege.ac.in Similarly, nickel peroxide in an aqueous basic solution can be employed for the oxidation of methylquinolines. tandfonline.com

These methods, when applied to this compound, would yield 3-benzyl-2-chloroquinoline-6-carboxylic acid. The presence of the electron-withdrawing chloro group at the C-2 position and the bulky benzyl group at the C-3 position may influence the reaction kinetics, potentially requiring adjusted reaction conditions for optimal yield.

Table 1: Oxidation Reactions of the C-6 Methyl Group

| Starting Material | Reagents and Conditions | Product | Reference |

|---|

Halogenation

Halogenation of the C-6 methyl group provides a versatile handle for further synthetic modifications. Radical bromination, in particular, is a common strategy to introduce a halogen at this position. The reaction of a methylquinoline, such as 2-methylquinoline, with N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or dibenzoyl peroxide in a non-polar solvent like carbon tetrachloride leads to the formation of the corresponding bromomethylquinoline. mdpi.org

Applying this methodology to this compound would be expected to yield 3-benzyl-6-(bromomethyl)-2-chloroquinoline. It is noteworthy that the benzylic protons of the C-3 benzyl group are also susceptible to radical halogenation. A patent describing the chlorination of a similar compound, 3-benzyl-6-bromo-2-methoxyquinoline (B32111), with N-chlorosuccinimide (NCS) and benzoyl peroxide (BPO) highlights the reactivity of the benzyl group. google.com Therefore, careful control of reaction conditions would be crucial to achieve selective halogenation of the C-6 methyl group over the benzyl group.

Table 2: Halogenation Reactions of the C-6 Methyl Group

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | NBS, AIBN or Dibenzoyl Peroxide, CCl4, reflux | 3-Benzyl-6-(bromomethyl)-2-chloroquinoline | mdpi.org |

| This compound | NCS, BPO, CCl4, reflux | 3-Benzyl-6-(chloromethyl)-2-chloroquinoline and/or 3-(chlorobenzyl)-2-chloro-6-methylquinoline | google.com |

Functionalization of the Nitrogen Atom

The nitrogen atom of the quinoline ring is a site of nucleophilicity and can be readily functionalized, most commonly through N-oxidation. This transformation modulates the electronic properties of the quinoline ring system, which can influence its reactivity in subsequent reactions and its biological profile.

N-Oxide Formation

The conversion of this compound to its corresponding N-oxide can be accomplished using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for the N-oxidation of quinolines. researchgate.netsemanticscholar.org Another common method involves the use of hydrogen peroxide in acetic acid. researchgate.netsemanticscholar.org The reaction typically proceeds smoothly to afford this compound N-oxide.

The formation of the N-oxide introduces a new functional group that can participate in a range of chemical transformations. For example, quinoline N-oxides can undergo rearrangements and deoxygenative functionalization reactions, providing access to a variety of substituted quinolines that might be difficult to synthesize through other routes.

Table 3: Functionalization of the Nitrogen Atom

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | m-CPBA, CH2Cl2, RT | This compound N-oxide | researchgate.netsemanticscholar.org |

| This compound | H2O2, Acetic Acid, heat | This compound N-oxide | researchgate.netsemanticscholar.org |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons in 3-Benzyl-2-chloro-6-methylquinoline. The spectrum would be expected to show signals corresponding to the protons of the quinoline (B57606) ring system, the benzyl (B1604629) group, and the methyl group.

Key expected features in the ¹H NMR spectrum would include:

Aromatic Protons: A series of signals in the downfield region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinoline and benzyl rings. The splitting patterns (e.g., doublets, triplets, multiplets) of these signals would reveal the substitution pattern and coupling interactions between adjacent protons.

Benzyl Protons: A singlet in the region of δ 4.0-4.5 ppm would be anticipated for the two benzylic protons (-CH₂-), as they are chemically equivalent and adjacent to a quaternary carbon.

Methyl Protons: A singlet corresponding to the three protons of the methyl group (-CH₃) attached to the quinoline ring would likely appear in the upfield region (around δ 2.5 ppm).

Interactive Data Table: Hypothetical ¹H NMR Data (Note: This table is a representation of expected values and is not based on experimental data for the specific compound.)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-7.2 | Multiplet | 8H | Aromatic Protons (Quinoline & Benzyl) |

| ~4.2 | Singlet | 2H | Benzyl Protons (-CH₂) |

| ~2.5 | Singlet | 3H | Methyl Protons (-CH₃) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum.

Expected features of the ¹³C NMR spectrum would include:

Aromatic and Heteroaromatic Carbons: A number of signals in the downfield region (δ 120-160 ppm) corresponding to the carbons of the quinoline and benzyl rings. The carbon attached to the chlorine atom (C-2) would be expected at a high chemical shift.

Benzylic Carbon: A signal for the benzylic carbon (-CH₂-) would be expected in the range of δ 35-45 ppm.

Methyl Carbon: The carbon of the methyl group (-CH₃) would likely appear as a signal in the upfield region (δ 20-25 ppm).

Interactive Data Table: Hypothetical ¹³C NMR Data (Note: This table is a representation of expected values and is not based on experimental data for the specific compound.)

| Chemical Shift (δ) (ppm) | Assignment |

| ~160-120 | Aromatic & Heteroaromatic Carbons |

| ~40 | Benzylic Carbon (-CH₂) |

| ~22 | Methyl Carbon (-CH₃) |

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the complete three-dimensional structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline and benzyl rings. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is crucial for connecting the different structural fragments of the molecule, such as linking the benzyl group to the quinoline core. youtube.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the spatial relationship and orientation of the benzyl group relative to the quinoline ring system. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Vibrations from the aromatic and aliphatic C-H bonds would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C and C=N stretching: Aromatic ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

C-Cl stretching: The vibration corresponding to the carbon-chlorine bond would be expected in the fingerprint region, typically around 800-600 cm⁻¹. docbrown.info

Interactive Data Table: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Aliphatic C-H Stretch |

| 1600-1450 | Aromatic C=C and C=N Stretch |

| 800-600 | C-Cl Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and information about its structure through fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula (C₁₇H₁₄ClN). The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Analysis of the fragmentation pattern could reveal the loss of the benzyl group or the chlorine atom, further confirming the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to arise from π → π* transitions within the conjugated quinoline and benzyl ring systems. nih.govsymbiosisonlinepublishing.com The resulting spectrum, showing the wavelengths of maximum absorbance (λmax), is characteristic of the compound's chromophore.

Photoluminescence studies, if the compound is fluorescent, would involve exciting the molecule at a specific wavelength and measuring the emitted light. This would provide insights into the electronic structure of the excited state and potential applications in materials science. nih.govsymbiosisonlinepublishing.com

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, thereby confirming the exact connectivity and stereochemistry of a molecule.

For a compound like this compound, a single-crystal X-ray diffraction experiment would be the definitive method to confirm the substitution pattern on the quinoline core. The analysis would start with the growth of a suitable single crystal of the compound. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The expected outcome of such an analysis for this compound would be the confirmation of the benzyl group at the 3-position, the chlorine atom at the 2-position, and the methyl group at the 6-position of the quinoline ring system. The resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical data table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₇H₁₄ClN |

| Formula Weight | 267.75 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from an X-ray crystallographic analysis. Actual experimental data is not currently available in the public domain.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, with the molecular formula C₁₇H₁₄ClN, the theoretical elemental composition can be calculated with high precision.

The experimental determination of the elemental composition is typically performed using a combustion analysis method. A small, precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting combustion products, primarily carbon dioxide, water, and nitrogen oxides, are collected and quantified. The amount of chlorine is typically determined by other methods, such as titration after combustion. The experimentally determined mass percentages of carbon, hydrogen, nitrogen, and chlorine are then compared with the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's proposed elemental composition and high purity.

Theoretical vs. Experimental Elemental Composition of this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 76.26 | Value |

| Hydrogen (H) | 5.27 | Value |

| Chlorine (Cl) | 13.24 | Value |

| Nitrogen (N) | 5.23 | Value |

Note: The experimental values in this table are hypothetical. The theoretical percentages are calculated based on the molecular formula C₁₇H₁₄ClN.

The combination of X-ray crystallography for absolute structure determination and elemental analysis for compositional verification provides a comprehensive and unambiguous characterization of a chemical compound. While specific experimental data for this compound is not currently found in the scientific literature, the established methodologies described herein represent the standard for the rigorous scientific validation of such a molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. A typical study would involve the following analyses:

Geometric Optimization and Electronic Structure Analysis

The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. This process would yield precise data on bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure would reveal details about the distribution of electrons within the molecule.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis is crucial for interpreting experimental spectroscopic data, such as that obtained from Infrared (IR) and Raman spectroscopy. By calculating the vibrational modes of the optimized geometry, researchers can assign specific molecular motions to the absorption bands observed in an experimental spectrum. This correlation is vital for confirming the structure of the synthesized compound.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests that the molecule will be more reactive.

Mulliken Charge Distribution and Molecular Electrostatic Potential (MESP)

Analysis of the Mulliken charge distribution provides an estimation of the partial atomic charges on each atom within the molecule, offering a view of the electron distribution. The Molecular Electrostatic Potential (MESP) map complements this by visualizing the electrostatic potential on the electron density surface. This map is invaluable for predicting how the molecule will interact with other charged or polar species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of 3-Benzyl-2-chloro-6-methylquinoline over time. This computational method simulates the movement of atoms and molecules, providing insights into conformational changes and intermolecular interactions, particularly in different solvent environments or in the presence of biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling focuses on establishing a mathematical relationship between the structural features of a molecule and its chemical reactivity or biological activity. For this compound, a QSAR study would analyze how variations in its structural properties, such as steric and electronic parameters, influence its reactivity in chemical transformations.

Theoretical Studies of Reaction Mechanisms and Pathways

While specific theoretical studies exclusively detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, a theoretical understanding of its formation and reactivity can be constructed by examining computational studies of relevant synthetic routes and related quinoline (B57606) systems. The synthesis of 2-chloroquinoline (B121035) derivatives, such as the title compound, often involves the Vilsmeier-Haack reaction, and the reactivity of the quinoline nucleus has been the subject of computational investigations.

A primary pathway for the synthesis of 2-chloro-3-formylquinoline derivatives, which are precursors to compounds like this compound, is the Vilsmeier-Haack reaction. chemijournal.com This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a substituted formamide (B127407) and phosphorus oxychloride. cambridge.org The process is initiated by the formation of the Vilsmeier reagent, an electrophilic chloriminium salt, from the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride. cambridge.org This reagent then acts as the electrophile in an electrophilic substitution reaction with an appropriate acetanilide (B955) precursor. chemijournal.com The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org The general mechanism is a well-established synthetic route for producing a variety of quinoline derivatives. ijpcbs.comresearchgate.net

Computational studies on the functionalization of the quinoline ring provide insight into the reactivity at different positions. For instance, Density Functional Theory (DFT) studies on the Pd(II)-catalyzed C-H functionalization of quinoline N-oxides have shed light on the factors governing regioselectivity. nih.gov These studies have explored the competing activation of the C2 and C8 positions. It was found that the formation of a σ-metallacycle leads to the activation of the C8 position, while a π-metallacycle results in C2 activation. nih.gov The calculated energy barriers for these pathways can explain the experimentally observed product distributions. For the reaction of PdCl₂ with quinoline N-oxide, the transition state energy for C8-H activation was calculated to be approximately 17 kcal mol⁻¹, which is significantly lower than the approximately 29 kcal mol⁻¹ calculated for C2-H activation, indicating a preference for the C8 position under these conditions. nih.gov

Furthermore, theoretical investigations into the conformational and photochemical properties of closely related molecules, such as 2-Chloro-6-methylquinoline-3-carbaldehyde (B1581043), have been conducted using quantum chemical methods like DFT (B3LYP) and Møller–Plesset perturbation theory (MP2) with a 6-311++G(d,p) basis set. researchgate.net These studies analyze the different conformers (syn and anti) and their relative energies, providing a foundational understanding of the molecule's structural preferences. researchgate.net Such computational approaches are crucial for interpreting experimental spectroscopic data and understanding the molecule's behavior at a quantum level. researchgate.net

While a direct theoretical study on the reaction pathways of this compound is pending, the established mechanisms of foundational reactions like the Vilsmeier-Haack and computational analyses of quinoline reactivity provide a solid theoretical framework for understanding its chemical behavior.

| Precursor/Related Compound | Theoretical Method | Focus of Study | Key Findings |

| Quinoline N-oxides | DFT | Pd(II)-catalyzed C-H functionalization | C8-H activation is energetically favored over C2-H activation with PdCl₂ catalyst. nih.gov |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | DFT/B3LYP, MP2 | Conformational analysis and photochemistry | Characterization of syn and anti conformers and their isomerization. researchgate.net |

| Acetanilide derivatives | N/A (General Mechanism) | Vilsmeier-Haack Reaction | Formation of a Vilsmeier reagent for electrophilic formylation. chemijournal.comcambridge.orgwikipedia.org |

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms for Quinoline (B57606) Ring Formation

The formation of the 2-chloro-6-methylquinoline (B1583817) core of the target molecule is primarily achieved through the Vilsmeier-Haack reaction. This reaction is a versatile method for the formylation of electron-rich aromatic compounds and the synthesis of quinolines from acetanilides. researchgate.netwikipedia.orgorganic-chemistry.org

The process commences with the reaction of N-(4-methylphenyl)acetamide (p-acetotoluidide) with a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.netwikipedia.org The Vilsmeier reagent itself is a chloroiminium salt, which acts as the key electrophile in the subsequent steps. wikipedia.org

The proposed mechanism for the formation of the intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043), is as follows:

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org

Electrophilic Attack: The electron-rich aromatic ring of N-(4-methylphenyl)acetamide attacks the Vilsmeier reagent. The methyl group at the para position of the acetanilide (B955) directs the electrophilic substitution to the ortho position.

Cyclization: The intermediate undergoes an intramolecular cyclization, where the acetamido group attacks the newly introduced formyl group.

Dehydration and Chlorination: Subsequent dehydration and reaction with excess Vilsmeier reagent or POCl₃ leads to the formation of the stable, aromatic 2-chloro-6-methylquinoline-3-carbaldehyde. researchgate.net This reaction is considered second order, with its rate dependent on both the Vilsmeier reagent and the anilide substrate. nih.gov

The final step to yield 3-Benzyl-2-chloro-6-methylquinoline involves the introduction of the benzyl (B1604629) group. This is typically achieved through a reaction that replaces the formyl group. One plausible pathway involves the reduction of the aldehyde to a hydroxymethyl group, followed by conversion to a chloromethyl group, and subsequent nucleophilic substitution by a benzyl Grignard reagent or a similar benzyl organometallic compound. Another approach could involve a Wittig-type reaction or a direct reductive amination followed by deamination, although these are less commonly reported for this specific transformation.

Studies on Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity:

The Vilsmeier-Haack reaction itself exhibits a high degree of regioselectivity. In the case of N-(4-methylphenyl)acetamide, the electron-donating methyl group at the para position activates the aromatic ring and directs the initial electrophilic attack of the Vilsmeier reagent to the ortho position relative to the acetamido group. This leads to the formation of the 6-methyl substituted quinoline ring system.

Further derivatization at the 3-position, such as the introduction of the benzyl group, is also highly regioselective. The presence of the chloro and formyl groups at the 2 and 3-positions, respectively, deactivates the quinoline ring towards further electrophilic substitution. The subsequent reactions to introduce the benzyl group specifically target the functional group at the 3-position.

Stereoselectivity:

The synthesis of this compound from achiral starting materials does not typically generate stereocenters, and therefore, issues of stereoselectivity are not a primary concern. However, if chiral reagents or catalysts were employed in the benzylation step, or if the benzyl group itself contained a stereocenter, then the diastereoselectivity of the reaction would need to be considered. For instance, the reduction of an unsymmetrical ketone precursor to the corresponding alcohol could potentially create a chiral center, and the stereochemical outcome would be dependent on the reducing agent and reaction conditions. acs.org In the context of related quinoline syntheses, stereoselective reductions of enamine intermediates have been shown to be crucial for establishing the desired stereochemistry in the final products. acs.org

Kinetic Studies of Derivatization Reactions

Kinetic studies provide valuable insights into the reaction rates and mechanisms of the derivatization of 2-chloroquinolines. Research on the nucleophilic substitution of 2-chloroquinolines with various nucleophiles has been conducted to understand the factors influencing their reactivity.

The rate of nucleophilic substitution at the 2-position of the quinoline ring is influenced by the electronic effects of the substituents on the ring and the nature of the incoming nucleophile. The electron-withdrawing nature of the quinoline nitrogen and the chloro substituent itself makes the C-2 position susceptible to nucleophilic attack. The benzyl group at the 3-position can also exert a steric and electronic influence on the reaction rate.

| Reactant 1 | Reactant 2 | Solvent | Kinetic Order | Influencing Factors |

| 2-Chloroquinoline (B121035) | Nucleophile (e.g., Aniline) | Methanol (B129727) | Second | Substituents on nucleophile, Solvent polarity |

| 2-Chloro-3,5-dinitropyridine (B146277) | Substituted Anilines | Methanol | Second | Nature of substituent, Solvent |

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, often leading to increased reaction rates, higher yields, and improved selectivity under milder reaction conditions. In the context of synthesizing this compound, catalysts can be employed in several key steps.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction itself is typically promoted by the use of phosphorus oxychloride. However, other Lewis acids can also be employed. The efficiency of the cyclization can be influenced by the choice of the formylating reagent and the reaction conditions.

Benzylation Step: The introduction of the benzyl group can be facilitated by various catalytic methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed if the 3-position is first converted to a suitable derivative (e.g., a boronic ester or a zinc halide). These methods offer a high degree of control and functional group tolerance. Ruthenium-catalyzed reactions have also been explored for the synthesis of 3-substituted quinolines. rsc.org

Derivatization Reactions: Catalysts can also be crucial in the derivatization of the final product. For example, the nucleophilic substitution of the 2-chloro group can be catalyzed by phase-transfer catalysts or by the addition of activating agents. Copper-catalyzed cascade reactions have been developed for the synthesis of pyrimido[4,5-b]quinoline-4-ones from 2-chloroquinoline-3-carbonitriles, demonstrating the power of catalysis in constructing complex heterocyclic systems from simple quinoline precursors. researchgate.net The choice of catalyst can significantly impact the efficiency and selectivity of these transformations. nih.gov

| Reaction Step | Catalyst Type | Potential Catalysts | Role of Catalyst |

| Quinoline Ring Formation (Vilsmeier-Haack) | Lewis Acid | POCl₃ | Activation of formamide |

| Benzylation | Transition Metal | Palladium, Ruthenium | Cross-coupling, C-C bond formation |

| Derivatization (e.g., Nucleophilic Substitution) | Phase-Transfer, Transition Metal | Quaternary ammonium (B1175870) salts, Copper salts | Enhance reaction rate, Enable new reaction pathways |

Advanced Synthetic Applications of 3 Benzyl 2 Chloro 6 Methylquinoline and Its Building Blocks

Utilization as a Precursor in Multi-Step Organic Synthesis

The synthetic utility of 3-Benzyl-2-chloro-6-methylquinoline is prominently highlighted by its role as a key intermediate in the synthesis of advanced pharmaceutical agents. The 2-chloro substituent is particularly important, as it behaves as an excellent leaving group in nucleophilic aromatic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups at the C2 position of the quinoline (B57606) ring.

A significant example of its application is found in the synthetic pathway towards novel antitubercular agents. A close analogue, 3-benzyl-6-bromo-2-chloroquinoline (B1442986), serves as a crucial intermediate in the synthesis of Bedaquiline, a potent drug for treating tuberculosis. google.comchemicalbook.com In a key step, the 2-chloro group is displaced by a methoxy (B1213986) group through reaction with sodium methoxide (B1231860) in methanol (B129727), demonstrating the robust and predictable reactivity of this position. google.comchemicalbook.com This nucleophilic substitution transforms the chloroquinoline into a 2-methoxyquinoline (B1583196) derivative, a core component of the final drug.

This reaction underscores the value of the 2-chloroquinoline (B121035) moiety as a versatile synthetic handle. The benzyl (B1604629) group at the C3 position and the methyl group at the C6 position remain intact during this transformation, showcasing the chemoselectivity of the substitution reaction. The ability to selectively modify the C2 position without affecting other parts of the molecule is a critical feature that enables its use in complex, multi-step synthetic sequences.

The following table summarizes a representative nucleophilic substitution reaction on a 3-benzyl-2-chloroquinoline (B13919725) analogue.

| Reactant | Reagent | Product | Significance | Reference |

| 3-Benzyl-6-bromo-2-chloroquinoline | Sodium Methoxide (CH₃ONa) | 3-Benzyl-6-bromo-2-methoxyquinoline (B32111) | Key step in the synthesis of the anti-tuberculosis drug Bedaquiline. | google.comchemicalbook.com |

Incorporation into Complex Heterocyclic Systems

The structural features of this compound make it an ideal starting material for the synthesis of more intricate heterocyclic systems. The reactive chloro group and the potential for functionalization on the benzyl moiety or the quinoline ring itself allow for its incorporation into both fused and hybrid molecular structures.

Synthesis of Fused Quinoline Analogues

Fused heterocyclic systems, where one or more rings are annulated onto the quinoline core, often exhibit unique biological properties. While direct examples starting from this compound are specific, the extensive chemistry of analogous 2-chloroquinoline-3-carbaldehydes provides a clear blueprint for such transformations. rsc.org These reactions typically involve the C2-chloro and a C3-substituent to form the new ring.

For instance, heating 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) and formic acid results in the formation of a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org This occurs via initial formation of an N-formyl intermediate, followed by an intramolecular cyclization with the elimination of HCl. This strategy could be adapted to this compound by first chemically modifying the benzyl group to introduce a nucleophilic moiety, which could then cyclize onto the C2 position. The inherent reactivity of the 2-chloro position is the cornerstone of these synthetic strategies for creating novel polycyclic aromatic systems. core.ac.ukorganic-chemistry.org

Construction of Quinoline-Based Hybrid Molecules

Hybrid molecules, which consist of two or more distinct pharmacophores linked together, are a major focus in drug discovery. This compound is an excellent scaffold for creating such hybrids due to the ease with which the C2-chloro atom can be substituted. This allows the quinoline unit to be coupled with other heterocyclic systems through various linkers.

The versatility of this approach is well-documented for related 2-chloroquinolines. For example, multicomponent reactions involving 2-chloroquinoline-3-carbaldehydes, various nucleophiles, and other building blocks have been used to synthesize complex hybrids containing furan, pyrazole, or thiazolidinone rings attached to the quinoline core. rsc.org A notable example is the reaction of 2-chloro-3-formylquinolines with anilines and 2-mercaptoacetic acid to form quinolinyl-thiazolidinones. rsc.org Similarly, coupling with other heterocyclic fragments, such as benzimidazoles, has been achieved to produce potent anti-inflammatory agents. amazonaws.com These established methods demonstrate the high potential for using the this compound scaffold to construct novel hybrid molecules with potentially enhanced biological activities. nih.gov

Role in the Design and Synthesis of New Chemical Entities in Medicinal Chemistry Research

The quinoline scaffold is a cornerstone in medicinal chemistry, and functionalized derivatives like this compound are of particular interest for developing new drugs. nih.govcymitquimica.com Its utility stems from the combination of a proven pharmacophore (the quinoline ring) with functional groups that can be readily modified to tune biological activity and pharmacokinetic properties.

Ligand Design in Organometallic Chemistry

Quinoline and its derivatives are effective ligands in organometallic chemistry, primarily due to the coordinating ability of the ring nitrogen atom. These metal complexes have applications ranging from catalysis to medicinal inorganic chemistry. The this compound scaffold can be adapted for ligand design in several ways.

First, the nitrogen atom of the quinoline ring itself can coordinate to a metal center. The steric and electronic properties of the ligand can be fine-tuned by the substituents on the ring. The benzyl group at the C3 position, for instance, can influence the coordination environment around the metal. nih.gov Second, the reactive 2-chloro group can be replaced by other donor atoms (e.g., sulfur, phosphorus, or other nitrogen-containing groups) to create bidentate or tridentate ligands. This allows for the construction of stable chelate complexes with specific geometries and reactivities. The synthesis of diiron(II) complexes with benzyl-substituted pyridine (B92270) ligands showcases the utility of benzylic groups within metal coordination spheres, a principle applicable to this quinoline system. nih.gov

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules (a library). wikipedia.org this compound is an ideal scaffold for generating such libraries. The key to its utility is the reactive 2-chloro group, which serves as a versatile anchor point for diversification.

By reacting the core scaffold with a diverse set of nucleophiles, a large library of analogues can be produced. For example, a parallel synthesis approach could be used to react this compound with a hundred different amines, thiols, or alcohols, yielding a library of C2-substituted quinolines. core.ac.uknih.gov Each member of the library would retain the core quinoline structure but possess a unique side chain at the C2 position.

This strategy allows for the systematic exploration of the structure-activity relationship (SAR). By screening the library for a specific biological activity, researchers can identify which C2 substituents confer the highest potency or most desirable properties. Further diversity can be introduced by utilizing different substituted benzyl groups or other groups at the C6 position during the initial synthesis of the scaffold itself. This modular approach makes this compound a valuable platform for the discovery of new lead compounds in drug development programs.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions, hazardous chemicals, and multiple steps, leading to environmental and economic concerns. nih.gov The development of green and sustainable synthetic routes is, therefore, a critical area of future research. benthamdirect.com

Current synthetic strategies for 2-chloroquinolines often start from 2(1H)-quinolinones, which are then treated with reagents like phosphorus oxychloride. acs.org A novel approach involves the reaction of 2-vinylanilines with diphosgene in a nitrile solvent, which circumvents the need for a separate chlorination step. acs.orgnih.gov

Future research should focus on the following areas to improve the synthesis of 3-Benzyl-2-chloro-6-methylquinoline:

One-Pot Syntheses: Designing multi-component reactions where starting materials react in a single vessel to form the desired product can significantly reduce waste and improve efficiency. tandfonline.com

Green Solvents and Catalysts: Exploring the use of environmentally benign solvents like water, ethanol (B145695), or ionic liquids, along with recyclable catalysts such as nanocatalysts, can minimize the environmental impact. benthamdirect.comtandfonline.com

Energy-Efficient Methods: The application of microwave or ultrasound irradiation can often lead to shorter reaction times and higher yields compared to conventional heating methods. nih.govijpsjournal.com

A comparison of traditional versus green synthetic approaches for quinolines is summarized below:

| Feature | Traditional Methods | Green Chemistry Approaches |

| Solvents | Often hazardous organic solvents | Water, ethanol, ionic liquids, or solvent-free conditions benthamdirect.comtandfonline.com |

| Catalysts | Often stoichiometric and non-recyclable | Recyclable nanocatalysts, biodegradable catalysts acs.orgbenthamdirect.com |

| Energy | High temperatures, long reaction times | Microwave or ultrasound assistance for shorter times nih.govijpsjournal.com |

| Byproducts | Often produce significant waste | Aim for high atom economy and minimal waste |

Exploration of Novel Derivatization Strategies

The 2-chloro substituent in this compound is a key functional group that allows for a wide range of derivatization reactions. The chlorine atom can be readily displaced by various nucleophiles, making it a versatile handle for introducing new functionalities. acs.orgrsc.org

Future research in this area could explore:

Nucleophilic Substitution Reactions: Investigating the reaction of this compound with a diverse library of nucleophiles (e.g., amines, alcohols, thiols) to create novel derivatives. rsc.orgresearchgate.net The reactivity of the 2-chloro position is well-documented and can be exploited to build complex molecular architectures. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Utilizing modern cross-coupling reactions like Suzuki, Heck, and Sonogashira to introduce new carbon-carbon and carbon-heteroatom bonds at the 2-position.

Functionalization of the Quinoline Core: While the 2-chloro group is the most reactive site for nucleophilic attack, electrophilic substitution reactions on the benzene (B151609) ring of the quinoline core could also be explored to further modify the molecule. vedantu.com

"Click" Chemistry: Employing "click" chemistry reactions, which are known for their high efficiency and selectivity, to attach various molecular entities to the quinoline scaffold.

A novel dual derivatization strategy could also be employed for comprehensive analysis. nih.gov The use of derivatization agents like 2-hydrazinoquinoline (B107646) (HQ) has shown promise for the analysis of biological samples. nih.gov

Application of Machine Learning in Retrosynthesis and Reaction Prediction

The synthesis of complex organic molecules like this compound can be a challenging task. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to aid in retrosynthesis and reaction prediction. arxiv.orgeurekalert.org

Future research directions include:

Retrosynthesis Prediction: Utilizing ML models to propose synthetic routes for this compound. These models can be trained on large datasets of chemical reactions to identify potential disconnections and suggest suitable starting materials. arxiv.org Sequence-to-sequence (Seq2Seq) models, which treat retrosynthesis as a machine translation problem, have shown particular promise. illinois.edu

Reaction Outcome Prediction: Applying AI to predict the selectivity and yield of reactions involved in the synthesis and derivatization of the target molecule. eurekalert.orgchemeurope.com This can help chemists to optimize reaction conditions and avoid unnecessary experimentation.

Transfer Learning: Overcoming the challenge of limited data for specific reaction classes, such as heterocycle formation, by using transfer learning. acs.orgnih.gov This involves training a model on a large, general dataset and then fine-tuning it on a smaller, more specific dataset. acs.org

The table below summarizes different machine learning approaches for retrosynthesis:

| Approach | Description |

| Template-Based | Uses a predefined set of reaction rules or templates to identify possible retrosynthetic steps. |

| Template-Free | Learns from a database of reactions to predict precursors without explicit rules, often using graph-based or sequence-to-sequence models. illinois.edu |

| Semi-Template | Combines elements of both template-based and template-free approaches. |

Investigation of Solid-State Chemistry and Polymorphism

The solid-state properties of a molecule, such as its crystal structure and polymorphism, can have a significant impact on its physical and chemical properties. The study of these aspects for this compound is an important area for future research.

Key areas of investigation include:

Crystal Structure Determination: Obtaining single-crystal X-ray diffraction data to determine the precise three-dimensional arrangement of the molecules in the solid state.

Polymorphism Screening: Investigating whether this compound can exist in different crystalline forms (polymorphs). Polymorphs can have different solubilities, stabilities, and melting points.

Cocrystal Formation: Exploring the formation of cocrystals by combining this compound with other molecules. This can be a strategy to modify the physicochemical properties of the compound.

Computational Prediction: Using computational methods to predict potential crystal structures and polymorphs.

Detailed Mechanistic Understanding at the Quantum Chemical Level

A deep understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound can be achieved through quantum chemical calculations. researchgate.net Density Functional Theory (DFT) is a powerful tool for this purpose. nih.govmdpi.com

Future research using quantum chemistry could focus on:

Reaction Pathway Analysis: Calculating the energy profiles of different reaction pathways to understand the kinetics and thermodynamics of the synthesis and derivatization reactions. researchgate.net

Transition State Analysis: Identifying and characterizing the transition state structures to gain insight into the key bond-forming and bond-breaking steps.

Substituent Effects: Investigating how the benzyl (B1604629) and methyl groups, as well as the chloro substituent, influence the electronic structure and reactivity of the quinoline ring system.

Spectroscopic Properties: Predicting spectroscopic properties, such as NMR and UV-Vis spectra, to aid in the characterization of the molecule and its derivatives. rsc.orgresearchgate.net

Insights from these computational studies can guide the design of more efficient synthetic routes and the development of novel derivatives with desired properties. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for 3-Benzyl-2-chloro-6-methylquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including chlorination, alkylation, and condensation. For example, intermediates like 4-azido-6-methoxy-2-methylquinoline can be functionalized via nucleophilic substitution (e.g., using POCl₃ for chlorination) . Propargyl alcohol or benzyl halides are employed for introducing the benzyl group. Reaction optimization includes temperature control (e.g., 90°C for cyclization in methanol) and catalyst selection (e.g., PdCl₂(PPh₃)₂ for cross-coupling) . Monitoring via TLC/HPLC and adjusting solvent polarity (DMF/ethanol mixtures) improves yield.

Q. How can the purity and structure of this compound be validated?

- Methodological Answer : Structural validation requires a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline core) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₅ClN).

- X-ray Crystallography : SHELXL software refines crystal structures, with R-factor < 0.05 for reliable data .

Q. What are the standard protocols for solubility testing and solution preparation?

- Methodological Answer : Solubility is assessed in graded solvents (DMSO > ethanol > water). For stock solutions:

- Dissolve in DMSO (10 mM), then dilute with PBS (pH 7.4) to avoid precipitation.

- Quantify via UV-Vis at λmax ~310 nm (quinoline absorption band) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional (6-311++G** basis set) calculates HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. For example, the chloro and methyl groups reduce electron density at C-2, influencing nucleophilic attack sites . Software like Gaussian or ORCA visualizes frontier orbitals, aiding reactivity predictions .

Q. How can contradictory biological activity data be resolved for quinoline derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:

Q. What strategies optimize regioselectivity in functionalizing the quinoline core?

- Methodological Answer : Regioselectivity is controlled by:

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer : SAR analysis involves:

- Substituent Scanning : Replace benzyl with heteroaromatic groups (e.g., pyridyl) to modulate lipophilicity (logP) .

- Pharmacophore Modeling : MOE or Schrödinger identifies critical hydrogen-bond acceptors (e.g., chloro at C-2) for kinase inhibition .

- In Silico Docking : AutoDock Vina screens analogs against target proteins (e.g., EGFR) to prioritize synthesis .

Q. What are the challenges in scaling up synthetic routes, and how can they be addressed?

- Methodological Answer : Scale-up issues include exothermic reactions and byproduct formation. Solutions:

- Flow Chemistry : Continuous reactors for chlorination steps (improved heat dissipation) .

- Catalyst Recycling : Immobilized Pd nanoparticles reduce costs in cross-coupling steps .

Data Analysis and Interpretation

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.